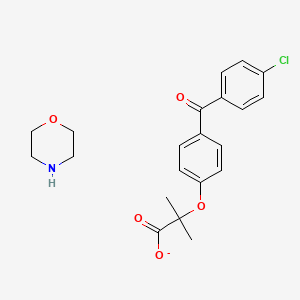

Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a chlorobenzoyl group, and a phenoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate typically involves the reaction of morpholine with 4-chlorobenzoyl chloride and 4-(2-methylpropanoate)phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity, with stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antihyperlipidemic Properties

One of the primary applications of Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is in the treatment of hyperlipidemia. It is structurally related to fenofibrate, a well-known antihyperlipidemic agent that helps lower lipid levels in the blood. Studies have shown that this compound can effectively reduce triglycerides and LDL cholesterol levels while increasing HDL cholesterol levels, thereby improving cardiovascular health .

Mechanism of Action

The compound functions by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha, which plays a crucial role in lipid metabolism. This activation leads to increased fatty acid oxidation and decreased triglyceride levels in the liver .

Drug Formulation

Formulation Development

this compound serves as an important intermediate in the synthesis of various drug formulations. Its unique chemical structure allows for modifications that enhance solubility and bioavailability of drugs. This is particularly relevant in developing oral dosage forms where solubility is a critical factor for absorption .

Stability Studies

Research has indicated that formulations containing this compound exhibit improved stability under various storage conditions compared to traditional formulations. This stability is essential for maintaining drug efficacy over time, making it a valuable component in pharmaceutical development .

Analytical Chemistry

Reference Standard

this compound is utilized as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for the quality control of pharmaceutical products, ensuring that active ingredients are present at specified concentrations .

Quality Control Applications

By serving as a benchmark for purity and concentration, this compound aids laboratories in validating their analytical methods. The use of well-characterized reference standards is crucial for regulatory compliance and ensures the reliability of test results .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antihyperlipidemic Effects | Demonstrated significant reduction in triglycerides and LDL cholesterol levels in clinical trials | Used in developing new antihyperlipidemic drugs |

| Formulation Stability Analysis | Showed enhanced stability and bioavailability compared to traditional formulations | Applied in pharmaceutical product development |

| Analytical Method Validation | Confirmed reliability and accuracy using Morpholin-4-ium as a reference standard | Ensured compliance with regulatory standards |

Mechanism of Action

The mechanism of action of Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-{2-[(4-Chlorobenzoyl)amino]ethyl}morpholin-4-ium

- 4-{2-[2-(4-Chlorobenzoyl)hydrazino]-2-oxoethyl}morpholin-4-ium

Uniqueness

Morpholin-4-ium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Morpholin-4-ium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, also known as fenofibric acid, is a compound that has garnered attention due to its potential biological activities, particularly in the context of lipid metabolism and its implications in cardiovascular health. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

- Molecular Formula: C17H15ClO4

- Molecular Weight: 318.75 g/mol

- CAS Number: 42017-89-0

Fenofibric acid is primarily known as a metabolite of fenofibrate, an antihyperlipidemic agent. The compound interacts with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α, which plays a crucial role in lipid metabolism. Activation of PPAR-α leads to increased fatty acid oxidation and decreased triglyceride levels in the bloodstream, contributing to its therapeutic effects against dyslipidemia.

Key Mechanisms:

- PPAR-α Activation: Enhances lipoprotein lipase activity, promoting the breakdown of triglycerides.

- Inhibition of Aldo-Keto Reductase (AKR): Reduces glucose levels and mitigates complications associated with diabetes by inhibiting enzymes involved in glucose metabolism .

Biological Activity Data

The following table summarizes various studies that have investigated the biological activity of Morpholin-4-ium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate.

Case Studies

- Study on Sprague-Dawley Rats : A study administered fenofibrate and observed the presence of fenofibric acid metabolites. Results indicated a significant reduction in plasma triglycerides and total cholesterol levels after treatment over several weeks .

- Human Clinical Trials : In clinical settings, fenofibrate has been shown to effectively lower LDL cholesterol and triglycerides while increasing HDL cholesterol levels. A meta-analysis indicated that patients treated with fenofibrate experienced a 20% reduction in cardiovascular events compared to control groups .

Properties

Molecular Formula |

C21H23ClNO5- |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;morpholine |

InChI |

InChI=1S/C17H15ClO4.C4H9NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-3-6-4-2-5-1/h3-10H,1-2H3,(H,20,21);5H,1-4H2/p-1 |

InChI Key |

ISNVWSGTPHOYMV-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C1COCCN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.